3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde
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Overview
Description
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde typically involves multiple steps. One common method starts with 3-hydroxy-4-halogenated benzaldehyde, which undergoes alkylation to introduce the cyclopropylmethoxy group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and purity. The process may involve the use of more efficient catalysts and reaction conditions to ensure scalability. The intermediates are usually purified through crystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid to facilitate the reaction.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-5-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different reactivity and uses.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethoxy and hydroxybenzaldehyde groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 |
InChI Key |
UWAHQWHXMCJLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)O)C=O |
Origin of Product |
United States |
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